molecular formula C7H9NO2 B13174842 4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile

Cat. No.: B13174842
M. Wt: 139.15 g/mol
InChI Key: AHDNDGDHYJEBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile is a chemical compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspiro ring fused with a heptane ring and a nitrile group. It is primarily used for research purposes in various scientific fields.

Chemical Reactions Analysis

4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets involved in its mechanism of action are not well-defined in the literature .

Comparison with Similar Compounds

4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, which differentiate it from other spirocyclic compounds.

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

7-methyl-1,6-dioxaspiro[2.4]heptane-2-carbonitrile

InChI

InChI=1S/C7H9NO2/c1-5-7(2-3-9-5)6(4-8)10-7/h5-6H,2-3H2,1H3

InChI Key

AHDNDGDHYJEBHB-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCO1)C(O2)C#N

Origin of Product

United States

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